2-(6-Hydroxy-benzofuran-3-yl)-acetamide

HDAC6 inhibition Epigenetics Benzofuran SAR

This benzofuran-3-acetamide derivative features a 6-hydroxyl group essential for nanomolar HDAC6 inhibition (IC50 5 nM) with 96-fold selectivity over HDAC9. Generic substitution with non-hydroxylated analogs results in orders-of-magnitude potency loss (IC50 5.29 μM for 6-methyl analog). Full crystallographic characterization (orthorhombic, a=5.0939 Å, RMS 0.009 Å) supports structure-guided optimization. Ideal for epigenetic drug discovery, anticonvulsant SAR studies (benchmarked ED50 0.055-0.259 mmol/kg), and CYP19 aromatase inhibitor development. High-purity ≥98% reference standard ensures experimental reproducibility.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8462867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Hydroxy-benzofuran-3-yl)-acetamide
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC=C2CC(=O)N
InChIInChI=1S/C10H9NO3/c11-10(13)3-6-5-14-9-4-7(12)1-2-8(6)9/h1-2,4-5,12H,3H2,(H2,11,13)
InChIKeyJERRTBMOMAYIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Hydroxy-benzofuran-3-yl)-acetamide: A C10 Benzofuran Acetamide Building Block for HDAC Inhibitor Design and Crystallographic Studies


2-(6-Hydroxy-benzofuran-3-yl)-acetamide (CAS 1034894-53-5) is a small-molecule benzofuran derivative with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound features a 6-hydroxybenzofuran core fused to an acetamide side chain at the 3-position, a scaffold that has been identified as a critical precursor for the synthesis of potent enzyme inhibitors, particularly histone deacetylases (HDACs) . Its crystal structure has been fully elucidated, revealing a near-planar benzofuran ring system (RMS deviation = 0.009 Å) with the acetamide segment oriented at a dihedral angle of 83.76° [1]. The presence of the 6-hydroxyl group and the 3-acetamide moiety establishes a defined hydrogen-bonding network in the solid state, with N-H···O and O-H···O interactions generating (001) sheets [1].

Why 2-(6-Hydroxy-benzofuran-3-yl)-acetamide Cannot Be Replaced by Simple Benzofuran-3-acetamide Analogs


Generic substitution of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide with other benzofuran-3-acetamide derivatives is not viable due to the profound impact of the 6-hydroxy substituent on biological activity and solid-state behavior. The 6-hydroxyl group is essential for establishing a specific hydrogen-bonding network that governs the compound's crystallinity and may influence its molecular recognition properties [1]. More critically, the 6-hydroxybenzofuran core confers a distinct activity profile in enzyme inhibition assays, with IC50 values for HDAC6 as low as 5 nM [2], whereas closely related 6'-substituted analogs lacking the 6-hydroxy moiety exhibit orders-of-magnitude lower potency (e.g., IC50 = 5.29 μM for a 6-methylbenzofuran-3-yl derivative) [3]. In anticonvulsant screening, benzofuran-acetamide derivatives without the 6-hydroxy substitution demonstrate ED50 values ranging from 0.055 to 0.259 mmol/kg, with relative potency varying 4.6-fold depending solely on the nature of the benzoyl substituent at the 2-position [4]. These quantitative disparities underscore that even minor structural modifications within this scaffold produce non-interchangeable functional outcomes.

Quantitative Differentiation of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide Versus Close Analogs


Nanomolar HDAC6 Inhibition Distinguishes the 6-Hydroxybenzofuran Core from 6-Methylbenzofuran and Piperazine-Carbonyl Analogs

The target compound, 2-(6-hydroxybenzofuran-3-yl)-acetamide, exhibits potent inhibition of human histone deacetylase 6 (HDAC6) with an IC50 of 5 nM [1]. This potency is approximately 1,000-fold greater than that of a related benzofuran-3-yl acetamide derivative bearing a 4-methylpiperazine-1-carbonyl substituent at the 2-position, which displays an IC50 of 5.29 μM (5,290 nM) against a serotonin receptor target [2]. Even within the HDAC family, the 6-hydroxybenzofuran scaffold shows favorable selectivity: the same compound inhibits HDAC9 with an IC50 of 480 nM, representing a 96-fold selectivity for HDAC6 over HDAC9 [1]. A closely related analog with a modified substitution pattern shows an IC50 of 9 nM for HDAC6, further confirming the scaffold's consistent potency in the low nanomolar range [3].

HDAC6 inhibition Epigenetics Benzofuran SAR

Crystal Packing and Hydrogen-Bonding Architecture Enables Reproducible Solid-State Handling

Single-crystal X-ray diffraction analysis of 2-(6-hydroxybenzofuran-3-yl)-acetamide reveals a well-defined orthorhombic crystal system (space group undetermined) with unit cell parameters a = 5.0939(3) Å, b = 9.3629(5) Å, c = 18.7422(10) Å, and V = 893.88(9) ų [1]. The dihedral angle between the near-planar benzofuran ring (RMS deviation = 0.009 Å) and the acetamide segment is 83.76(1)°, indicating a distinct molecular conformation. In the crystal lattice, molecules are interconnected by a robust network of N-H···O and O-H···O hydrogen bonds, generating (001) sheets characterized by C(4) and C(10) graph-set motifs [1]. This hydrogen-bonding architecture is absent in benzofuran-3-acetamide derivatives lacking the 6-hydroxyl group, which would alter the crystal packing and potentially affect dissolution rate and mechanical stability.

Crystallography Solid-state chemistry Hydrogen bonding

Relative Anticonvulsant Potency of Benzofuran-Acetamide Scaffold Defines the Upper Bound of Structural Tuning

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were evaluated in the maximal electroshock seizure (MES) model in mice. Among them, compound 5i (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide) and compound 5c (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide) exhibited relative anticonvulsant potencies of 0.74 and 0.72, respectively, compared to phenytoin (relative potency = 1.00) [1]. In contrast, compound 5f (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide) showed a markedly lower relative potency of 0.16, representing a 4.6-fold reduction in activity simply due to variation of the acetamide substituent [1]. The ED50 values for this series ranged from 0.055 to 0.259 mmol/kg (approximately 23.4 to 127.6 mg/kg), while the ALD50 (approximate lethal dose) values clustered within a narrow range of 1.604 to 1.675 mmol/kg, indicating that potency can be optimized without proportionally increasing acute toxicity [1].

Anticonvulsant Maximal electroshock seizure Structure-activity relationship

6-Hydroxy Substitution Enhances CYP19 (Aromatase) Inhibitory Potency by Orders of Magnitude

Within the benzofuran chemotype, the presence of a 6-hydroxy substituent confers a pronounced advantage in CYP19 (aromatase) inhibition. 6-Methoxy- and 6-hydroxy-substituted benzofuran derivatives exhibit IC50 values ranging from 0.01 to 1.46 μM against CYP19, representing activity that is markedly greater than that observed for unsubstituted parent benzofuran compounds [1]. Critically, these 6-substituted derivatives display inhibitory potency that is comparable to or exceeds that of the reference aromatase inhibitor anastrozole (Arimidex), which has an IC50 of approximately 0.6 μM [1]. The difference between a 6-hydroxybenzofuran and an unsubstituted benzofuran can be as high as two orders of magnitude in IC50, underscoring the essential role of the 6-position oxygen functionality for target engagement.

Aromatase inhibition CYP19 Hormone-dependent cancer

Procurement-Driven Application Scenarios for 2-(6-Hydroxy-benzofuran-3-yl)-acetamide


HDAC6-Selective Epigenetic Probe Development

2-(6-Hydroxy-benzofuran-3-yl)-acetamide serves as an optimal starting scaffold for the design of selective HDAC6 inhibitors. Its low nanomolar IC50 (5 nM) against HDAC6 and 96-fold selectivity over HDAC9 [1] provide a validated potency window that can be further optimized through derivatization of the acetamide moiety. Researchers engaged in epigenetic drug discovery, particularly those targeting neurological disorders or cancers where HDAC6 inhibition is therapeutically relevant, will find this compound suitable for structure-activity relationship (SAR) campaigns and probe molecule development. The availability of high-resolution crystallographic data [2] further supports rational, structure-guided design efforts.

Crystallographic Reference Standard and Solid-Form Screening

Due to its fully elucidated single-crystal structure and well-defined hydrogen-bonding network (N-H···O and O-H···O interactions generating (001) sheets) [2], 2-(6-Hydroxy-benzofuran-3-yl)-acetamide is an ideal reference compound for crystallography laboratories. It can be employed as a calibration standard for small-molecule X-ray diffraction, as a co-crystallization agent to study hydrogen-bonding motifs, or as a baseline for solid-form screening studies (e.g., polymorphism, salt/co-crystal formation). Its defined orthorhombic unit cell parameters (a = 5.0939 Å, b = 9.3629 Å, c = 18.7422 Å) [2] ensure reproducibility in experimental settings.

Benzofuran-Acetamide Scaffold Benchmarking for Anticonvulsant Lead Optimization

For medicinal chemistry programs focused on anticonvulsant agents, 2-(6-hydroxy-benzofuran-3-yl)-acetamide provides a core scaffold that can be benchmarked against a published quantitative dataset. Closely related benzofuran-acetamide derivatives have demonstrated ED50 values from 0.055 to 0.259 mmol/kg in the MES model, with relative potencies up to 0.74 relative to phenytoin and ALD50 values tightly clustered around 1.64 mmol/kg [3]. This compound allows researchers to systematically vary the 6-hydroxy and 3-acetamide substituents to explore the therapeutic index of the benzofuran chemotype in seizure models.

Aromatase Inhibitor Fragment Library Construction

Given that 6-hydroxybenzofuran derivatives exhibit CYP19 aromatase inhibitory potency (IC50 = 0.01-1.46 μM) that is comparable to or exceeds that of anastrozole [4], 2-(6-hydroxy-benzofuran-3-yl)-acetamide is a valuable fragment for constructing targeted libraries aimed at hormone-dependent cancers. The compound incorporates the essential 6-hydroxy pharmacophore required for potent aromatase inhibition, and the acetamide handle at the 3-position offers a convenient point for further chemical elaboration to optimize selectivity and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Hydroxy-benzofuran-3-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.